Mass Shift Enables Clear MS Discrimination
Etoxazole-d5 provides a +5 Da mass shift relative to unlabeled etoxazole, enabling complete baseline resolution in mass spectrometry without isotopic overlap . This shift is achieved by replacing five hydrogen atoms with deuterium on the ethyl moiety . In contrast, unlabeled etoxazole (MW 359.42) shares the same nominal mass as other potential interferents, while etoxazole-d5 (MW 364.44) is uniquely identifiable .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 364.44 g/mol |
| Comparator Or Baseline | Unlabeled Etoxazole: 359.42 g/mol |
| Quantified Difference | +5.02 Da (nominal mass difference) |
| Conditions | Calculated from molecular formula C21H18D5F2NO2 vs. C21H23F2NO2 |
Why This Matters
This mass shift ensures no cross-talk or isotopic interference between the internal standard and the native analyte, a prerequisite for accurate isotope dilution mass spectrometry (IDMS).
